Cas no 2352010-83-2 (3-(2-chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(2-Chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a protected amino acid derivative featuring a 2-chloro-6-methylpyridin-3-yl substituent and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino functionality. The Fmoc group enhances stability during peptide synthesis, allowing selective deprotection under mild basic conditions. The chloro-methylpyridine moiety offers potential for further functionalization, making it valuable in medicinal chemistry and drug development. Its carboxylic acid group facilitates coupling reactions, enabling incorporation into larger molecular frameworks. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and other applications requiring controlled amino acid manipulation. Careful handling is advised due to its reactive functional groups.
3-(2-chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2352010-83-2 structure
Product name:3-(2-chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2352010-83-2
MF:C24H21ClN2O4
MW:436.887545347214
CID:5619711
PubChem ID:165933245

3-(2-chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2352010-83-2
    • EN300-28304252
    • 3-(2-chloro-6-methylpyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 3-(2-chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • Inchi: 1S/C24H21ClN2O4/c1-14-10-11-15(22(25)26-14)12-21(23(28)29)27-24(30)31-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,20-21H,12-13H2,1H3,(H,27,30)(H,28,29)
    • InChI Key: DBVMYDVBSRJPEO-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C)N=1)CC(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 436.1189848g/mol
  • Monoisotopic Mass: 436.1189848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 625
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 88.5Ų

3-(2-chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28304252-5.0g
3-(2-chloro-6-methylpyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2352010-83-2 95.0%
5.0g
$6140.0 2025-03-19
Enamine
EN300-28304252-0.05g
3-(2-chloro-6-methylpyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2352010-83-2 95.0%
0.05g
$1779.0 2025-03-19
Enamine
EN300-28304252-1g
3-(2-chloro-6-methylpyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2352010-83-2
1g
$2118.0 2023-09-07
Enamine
EN300-28304252-10.0g
3-(2-chloro-6-methylpyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2352010-83-2 95.0%
10.0g
$9105.0 2025-03-19
Enamine
EN300-28304252-0.25g
3-(2-chloro-6-methylpyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2352010-83-2 95.0%
0.25g
$1948.0 2025-03-19
Enamine
EN300-28304252-0.5g
3-(2-chloro-6-methylpyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2352010-83-2 95.0%
0.5g
$2033.0 2025-03-19
Enamine
EN300-28304252-0.1g
3-(2-chloro-6-methylpyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2352010-83-2 95.0%
0.1g
$1863.0 2025-03-19
Enamine
EN300-28304252-2.5g
3-(2-chloro-6-methylpyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2352010-83-2 95.0%
2.5g
$4150.0 2025-03-19
Enamine
EN300-28304252-1.0g
3-(2-chloro-6-methylpyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2352010-83-2 95.0%
1.0g
$2118.0 2025-03-19
Enamine
EN300-28304252-5g
3-(2-chloro-6-methylpyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2352010-83-2
5g
$6140.0 2023-09-07

Additional information on 3-(2-chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Recent Advances in the Study of 3-(2-chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2352010-83-2)

The compound 3-(2-chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2352010-83-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.

One of the key areas of interest is the role of this compound in peptide synthesis. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly valuable in solid-phase peptide synthesis (SPPS). Researchers have demonstrated its utility in the efficient assembly of complex peptides, which are increasingly being explored for their therapeutic potential in diseases such as cancer, neurodegenerative disorders, and infectious diseases. The chloro-methylpyridinyl moiety further enhances its reactivity, enabling precise modifications for tailored applications.

Recent publications have highlighted the compound's stability and compatibility with various coupling reagents, making it a versatile building block in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry (2023) detailed its use in the synthesis of peptidomimetics with enhanced bioavailability and target specificity. The study reported that derivatives of 3-(2-chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid exhibited promising in vitro activity against specific enzyme targets, suggesting potential for further development.

In addition to its synthetic applications, the compound has also been investigated for its physicochemical properties. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structure and purity. These studies are crucial for ensuring the reproducibility of synthetic protocols and for understanding the compound's behavior under different experimental conditions.

Looking ahead, researchers are optimistic about the potential of 3-(2-chloro-6-methylpyridin-3-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid to contribute to the development of next-generation therapeutics. Ongoing studies are focused on optimizing its synthetic routes, exploring its interactions with biological targets, and evaluating its safety and efficacy in preclinical models. The compound's unique combination of structural features and reactivity positions it as a valuable tool in the ongoing quest for innovative pharmaceutical solutions.

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